molecular formula C13H9ClN2O2 B080610 4-Chloro-N-(3-nitrobenzylidene)-aniline CAS No. 10480-25-8

4-Chloro-N-(3-nitrobenzylidene)-aniline

Cat. No. B080610
CAS RN: 10480-25-8
M. Wt: 260.67 g/mol
InChI Key: WVWIAWOOTNQWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(3-nitrobenzylidene)-aniline (abbreviated as 4CNB) is a chemical compound that belongs to the aniline family. It is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. 4CNB has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 4-Chloro-N-(3-nitrobenzylidene)-aniline is not well understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, which can lead to changes in their structure and function. This can result in various biochemical and physiological effects.

Biochemical And Physiological Effects

4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have various biochemical and physiological effects. In one study, it was found to have potent antioxidant activity, which could make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to have antimicrobial activity, which could make it useful in the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Chloro-N-(3-nitrobenzylidene)-aniline in lab experiments is its unique chemical properties, which make it a versatile material for use in various applications. However, one of the limitations of using 4-Chloro-N-(3-nitrobenzylidene)-aniline is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-Chloro-N-(3-nitrobenzylidene)-aniline. One area of research is in the development of new organic electronic devices, such as OFETs and OLEDs. Another area of research is in the development of new antimicrobial agents. Additionally, 4-Chloro-N-(3-nitrobenzylidene)-aniline could be further studied for its potential use in the treatment of oxidative stress-related and inflammatory diseases.
In conclusion, 4-Chloro-N-(3-nitrobenzylidene)-aniline is a chemical compound that has been studied for its potential use in various scientific research applications. Its unique chemical properties make it a versatile material for use in various applications, including organic electronics and the development of new antimicrobial agents. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

4-Chloro-N-(3-nitrobenzylidene)-aniline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of organic electronics. 4-Chloro-N-(3-nitrobenzylidene)-aniline has been shown to be an effective material for use in organic field-effect transistors (OFETs) due to its high charge carrier mobility and stability. It has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.

properties

CAS RN

10480-25-8

Product Name

4-Chloro-N-(3-nitrobenzylidene)-aniline

Molecular Formula

C13H9ClN2O2

Molecular Weight

260.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H

InChI Key

WVWIAWOOTNQWGY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-phenylamine (6.4 g, 50 mmol) and 3-nitro-benzaldehyde (8.31 g, 55 mmol) in ethanol (100 mL) was prepared. The reaction mixture was heated to reflux for 3 h. Then the reaction mixture cooled to room temperature. The solvent was removed in vacuo and the residue was washed with ether to afford (4-chloro-phenyl)-(3-nitro-benzylidene)-amine (12 g, 92%) as a light yellow oil: LC/MS m/e calcd for C13H9ClN2O2 (M+H)+: 261.68, observed: 261.0.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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